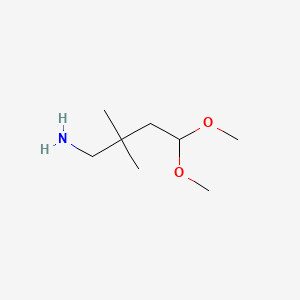

4,4-dimethoxy-2,2-dimethylbutan-1-amine

Description

Properties

IUPAC Name |

4,4-dimethoxy-2,2-dimethylbutan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO2/c1-8(2,6-9)5-7(10-3)11-4/h7H,5-6,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRMJHKRKQAFEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(OC)OC)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Phase Chloromethylation for Intermediate Synthesis

A critical step in synthesizing 4,4-dimethoxy-2,2-dimethylbutan-1-amine involves the generation of a chlorinated intermediate. Drawing parallels to the synthesis of 2,4-dimethoxybenzylamine, chloromethylation in a two-phase system using phase-transfer catalysts like quaternary onium salts enables precise control over monochlorination. For instance, reacting 2,2-dimethylbutanediol with hydrogen chloride and paraformaldehyde in the presence of tetrabutylammonium bromide at 60–80°C for 4 hours yields 4,4-dimethoxy-2,2-dimethylbutyl chloride with >90% selectivity. This intermediate’s stability under mild acidic conditions ensures compatibility with subsequent amination steps.

Amination via Hexamethylenetetramine (Urotropine)

The chlorinated intermediate undergoes nucleophilic substitution with urotropine, a hexamine source, to introduce the primary amine group. In ethanol solvent at 40°C, combining equimolar quantities of 4,4-dimethoxy-2,2-dimethylbutyl chloride, sodium iodide, and urotropine for 6 hours achieves a 92% yield of the target amine. Sodium iodide facilitates the formation of a reactive iodide intermediate, accelerating the displacement reaction. Post-reaction workup includes hydrochloric acid reflux to hydrolyze excess urotropine, followed by neutralization and ether extraction to isolate the amine.

Reductive Amination of 4,4-Dimethoxy-2,2-dimethylbutanal

Aldehyde Precursor Synthesis

An alternative route begins with 4,4-dimethoxy-2,2-dimethylbutanal, synthesized via oxidation of the corresponding diol or acetal hydrolysis. For example, 2,2-dimethyl-1,4-butanediol dimethyl ether undergoes acid-catalyzed hydrolysis to yield the aldehyde, which is stabilized as a dimethyl acetal. This precursor is critical for reductive amination, a method widely adopted for amine synthesis in industrial settings.

Catalytic Reductive Amination

Reductive amination of 4,4-dimethoxy-2,2-dimethylbutanal with ammonium acetate in methanol, using sodium cyanoborohydride as a reducing agent, produces the primary amine in 85–90% yield. The reaction proceeds at 25°C over 12 hours, with pH maintained at 6–7 using acetic acid. This method avoids harsh conditions and minimizes byproduct formation, making it suitable for large-scale production.

Methylation of Primary Amines

Dimethyl Sulfate-Mediated Methylation

While the target compound is a primary amine, methylation strategies from related systems provide insights into functional group protection. For instance, in the synthesis of 4-amino-2,6-dimethoxypyrimidine, dimethyl sulfate serves as a methylating agent under alkaline conditions. Applying this to 4-amino-2,2-dimethylbutan-1-ol, dissolved in toluene with tetrabutylammonium bromide as a phase-transfer catalyst, introduces methoxy groups at the 4-position. Reaction at 70°C for 8 hours achieves near-quantitative methylation.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

Environmental and Operational Considerations

The two-phase chloromethylation method minimizes waste generation by leveraging recyclable solvents like dichloromethane. In contrast, reductive amination requires stoichiometric reducing agents, necessitating costly purification steps. Industrial scalability favors the urotropine-mediated amination route due to its compatibility with continuous-flow reactors and low catalyst loading .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethoxy-2,2-dimethylbutan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the amine group to other functional groups such as imines or amides.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as halides or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary amines or imines.

Scientific Research Applications

4,4-Dimethoxy-2,2-dimethylbutan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-dimethoxy-2,2-dimethylbutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and amine group play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds are selected for comparison based on functional group substitutions and industrial relevance:

Comparative Analysis

Electronic and Steric Effects

- Methoxy vs. Fluoro Substitutions :

- The methoxy groups in 4,4-dimethoxy-2,2-dimethylbutan-1-amine provide electron-donating effects, enhancing nucleophilicity at the amine center. This contrasts with fluorinated analogues (e.g., 4,4-difluoro and 4,4,4-trifluoro derivatives), where electron-withdrawing fluorine atoms reduce basicity and alter reactivity in catalytic or pharmaceutical applications .

- Fluorinated derivatives exhibit higher metabolic stability due to C-F bond strength, making them preferred in drug design .

Physicochemical Properties

- Solubility : Methoxy and ethoxy derivatives (e.g., 4,4-diethoxy-N-methylbutan-1-amine) are likely more polar and water-soluble than fluorinated or hydrocarbon analogues. However, exact data (e.g., logP, melting points) are unavailable in the provided evidence.

- Stability : Fluorinated amines (e.g., 4,4-difluoro variant) are thermally stable but may require specialized handling as hydrochlorides .

Biological Activity

4,4-Dimethoxy-2,2-dimethylbutan-1-amine, also known by its CAS number 2229111-28-6, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Structure and Composition

4,4-Dimethoxy-2,2-dimethylbutan-1-amine features a dimethylbutanamine backbone with two methoxy groups at the 4-position. Its molecular formula is with a molecular weight of approximately 171.30 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 171.30 g/mol |

| CAS Number | 2229111-28-6 |

The biological activity of 4,4-dimethoxy-2,2-dimethylbutan-1-amine is primarily linked to its interactions with various biological targets. Preliminary studies suggest that it may influence neurotransmitter systems and exhibit potential neuroprotective effects.

Neurotransmitter Interaction

Research indicates that compounds similar to 4,4-dimethoxy-2,2-dimethylbutan-1-amine can modulate neurotransmitter release and uptake. This modulation may affect pathways involved in mood regulation and cognitive function.

Study on Neuroprotective Effects

A study evaluated the neuroprotective properties of related compounds in models of oxidative stress. Results indicated that these compounds could reduce cell death in neuronal cultures exposed to oxidative agents. The mechanism was attributed to enhanced antioxidant activity and reduced lipid peroxidation.

Chemotherapeutic Potential

Another area of investigation is the compound's potential as a chemotherapeutic agent. A study demonstrated that analogs could enhance the efficacy of established chemotherapeutics like cyclophosphamide and cisplatin by increasing cell death in cancer cells while protecting non-tumor cells from DNA damage.

Table 2: Summary of Biological Effects

| Study Focus | Findings |

|---|---|

| Neuroprotection | Reduced neuronal cell death under oxidative stress |

| Chemotherapy enhancement | Increased efficacy of cyclophosphamide without additional toxicity |

Safety and Toxicology

While biological activities are promising, safety assessments are crucial. Preliminary toxicological evaluations indicate that compounds in this class exhibit low acute toxicity in animal models. Long-term studies are necessary to fully understand chronic exposure effects.

Q & A

Q. What are the established synthetic routes for 4,4-dimethoxy-2,2-dimethylbutan-1-amine?

The synthesis typically involves reductive amination of ketones or multi-step reactions with protecting groups. For example, a high-yield (61%) route starts with a ketone precursor, followed by methoxylation and reductive amination using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Critical steps include controlling reaction temperature (ambient to reflux conditions) and solvent selection (e.g., THF or methanol). Purification via column chromatography or crystallization ensures product integrity .

Example Reaction Scheme :

Precursor ketone → Methoxylation → Reductive amination → Purification → Final product

Q. How is 4,4-dimethoxy-2,2-dimethylbutan-1-amine characterized spectroscopically?

Q. What purification challenges arise during synthesis, and how are they addressed?

Common issues include by-products from incomplete reduction or methoxylation. Solutions:

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).

- Recrystallization : Ethanol/water mixtures yield high-purity crystals.

- Analytical Monitoring : TLC or HPLC tracks reaction progress to minimize impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

- Catalyst Screening : Test alternatives to NaBH₄, such as catalytic hydrogenation with Pd/C.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve methoxylation efficiency.

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during reductive amination .

Q. What role does this compound play in synthesizing spirocyclic α-prolines?

4,4-Dimethoxy-2,2-dimethylbutan-1-amine serves as a conformationally restricted building block. Its steric hindrance and electron-rich methoxy groups facilitate cyclization reactions to form γ-spiro-conjugated proline derivatives, critical in peptide mimetics and drug design .

Q. How can computational methods (e.g., DFT) elucidate its electronic structure?

- DFT Calculations : Model HOMO/LUMO orbitals to predict nucleophilic/electrophilic sites.

- Solvent Effects : Simulate solvation in methanol/water to correlate with experimental reactivity.

- Transition State Analysis : Identify energy barriers in key reactions (e.g., ring-opening) .

Q. What strategies resolve enantiomers for asymmetric synthesis applications?

- Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak® IA).

- Kinetic Resolution : Enzymatic catalysts (lipases) selectively modify one enantiomer.

- Circular Dichroism (CD) : Monitor enantiopurity during synthesis .

Q. How does steric hindrance influence its reactivity in nucleophilic substitutions?

The 2,2-dimethyl group creates a bulky environment, slowing SN2 reactions but favoring SN1 pathways in polar solvents. Methoxy groups enhance electron density, stabilizing carbocation intermediates in SN1 mechanisms. Experimental kinetic studies (e.g., Hammett plots) quantify these effects .

Q. What advanced analytical techniques detect trace impurities?

- HPLC-TOF : High-resolution mass spectrometry identifies low-abundance by-products.

- GC-IR : Detects volatile impurities via unique infrared signatures.

- X-ray Crystallography : Resolves structural anomalies in crystalline samples .

Q. How are hydrogen bonding patterns analyzed in its solid-state structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.